molecular formula C14H14N2O3S B506230 2-[(Benzylsulfonyl)amino]benzamide

2-[(Benzylsulfonyl)amino]benzamide

Cat. No.: B506230
M. Wt: 290.34g/mol
InChI Key: KRUDKHHRBADFQT-UHFFFAOYSA-N
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Description

2-[(Benzylsulfonyl)amino]benzamide is a synthetic small molecule featuring a benzamide core linked to a benzenesulfonyl group via an amino bridge. This structure is of significant interest in medicinal chemistry research, as similar (benzenesulfonylamino)benzamide derivatives have been identified as potent inhibitors of the enzyme SHIP2 . SHIP2 is a phosphatase that regulates the phosphatidylinositol 3-kinase (PI3K) signaling pathway, and it is a promising therapeutic target for conditions like type 2 diabetes and insulin resistance . Consequently, this compound is a valuable tool for researchers investigating cellular signaling pathways related to metabolic diseases. Furthermore, the 2-aminobenzamide pharmacophore is well-established in other research contexts. For instance, 2-aminobenzamide-based compounds are recognized as histone deacetylase (HDAC) inhibitors, specifically targeting class I HDACs, and have been studied in models of Friedreich's ataxia to increase frataxin expression . Compounds within this structural class also demonstrate a range of other bioactivities, including antimicrobial properties against various bacterial and fungal strains . This reagent is provided for laboratory research purposes to support investigations in chemical biology, enzymology, and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34g/mol

IUPAC Name

2-(benzylsulfonylamino)benzamide

InChI

InChI=1S/C14H14N2O3S/c15-14(17)12-8-4-5-9-13(12)16-20(18,19)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H2,15,17)

InChI Key

KRUDKHHRBADFQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition

The benzylsulfonyl moiety serves as a pharmacophore that can effectively bind to the active sites of enzymes. This interaction is crucial for inhibiting enzymes involved in cancer cell proliferation and inflammatory pathways. Studies have shown that derivatives with similar structures can inhibit specific enzymes, leading to reduced tumor growth and inflammation .

Anticancer Activity

Research has highlighted the potential of 2-[(Benzylsulfonyl)amino]benzamide derivatives in targeting cancer cells. For instance:

  • Case Study : A study demonstrated that indole derivatives with benzylsulfonyl groups could significantly inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in tumorigenesis .
  • Mechanism : The compound's ability to engage in π-π stacking interactions with aromatic residues enhances its binding stability to target proteins, thereby increasing its efficacy as an anticancer agent .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens:

  • Case Study : Research involving related compounds indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Compounds were tested using the broth microdilution method, revealing promising results .
  • Mechanism : The structural features of the compound facilitate its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Activity Type Target Pathogen/Cell Line Effectiveness Reference
Enzyme InhibitionVarious cancer cell linesSignificant inhibition of proliferation
Antibacterial ActivityStaphylococcus aureusHigh antibacterial activity
Antifungal ActivityAspergillus fumigatusExcellent antifungal activity

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of this compound have revealed that modifications to the benzylsulfonyl and acetamido groups can significantly influence biological activity:

  • Variations on the indole ring have been shown to enhance enzyme inhibition potency.
  • The presence of different substituents can affect binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Thioether vs. In contrast, sulfonyl groups (e.g., in the target compound and CAS 640714-05-2) may improve solubility and hydrogen-bonding capacity, influencing target specificity . Azetidinone Derivatives: highlights azetidinone-containing benzamides (e.g., compound 4) with potent antimicrobial activity, likely due to β-lactam-like structural motifs that disrupt bacterial cell wall synthesis . Its complex substituents underscore the importance of tailored modifications for specific biological targets .

Physicochemical Properties :

  • The target compound’s benzylsulfonyl group increases molecular weight (~331.4) compared to simpler analogs like CAS 640714-05-2 (354.42), which features a naphthyl group. This difference may affect pharmacokinetic profiles, such as absorption and half-life .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: QSAR studies in reveal that topological parameters (e.g., Balaban index) and molecular connectivity indices govern antimicrobial efficacy in azetidinone derivatives .
  • Anticancer Applications : Thioether-linked benzamides () and Momelotinib () suggest that electron-withdrawing groups and aromatic extensions enhance interaction with cellular targets, such as kinases or viral proteases .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. A catalytic system comprising EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating the sulfonyl chloride. The base triethylamine (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Key Parameters:

  • Molar Ratio: 1:1.2 (2-aminobenzamide : benzylsulfonyl chloride)

  • Reaction Time: 12–24 hours

  • Yield: 68–75% after column chromatography

Mechanistic Insights

The sulfonylation proceeds via a two-step mechanism:

  • Activation: EDCI converts benzylsulfonyl chloride into a reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The amine group of 2-aminobenzamide attacks the electrophilic sulfur, displacing chloride and forming the sulfonamide bond.

Protecting Group Strategy

Inspired by mosapride citrate synthesis, this method uses tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during sulfonylation.

Stepwise Synthesis

  • Boc Protection:

    • 2-Aminobenzamide is treated with di-tert-butyl dicarbonate in ethanol under basic conditions (NaOH) to form N-Boc-2-aminobenzamide .

    • Yield: >90%.

  • Sulfonylation:

    • The Boc-protected amine reacts with benzylsulfonyl chloride in DCM.

    • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product.

Critical Considerations:

  • Solvent Choice: Ethanol for protection; DCM for sulfonylation.

  • Catalyst: DMAP accelerates the sulfonylation step.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Steps 143
Yield 68–75%70–85% (overall)80–88%
Complexity LowHighModerate
Industrial Viability Limited by purityHighHigh (with optimization)
Key Advantage SimplicityScalabilityHigh purity

Industrial-Scale Production Considerations

Solvent Recycling

  • Toluene and DCM are recovered via distillation in Methods 2 and 3, reducing environmental impact.

Green Chemistry Metrics

  • Atom Economy: Method 1 achieves 82% atom economy vs. 78% for Method 2.

  • E-Factor: Method 3 has a lower E-factor (2.5) due to efficient catalysis.

Emerging Techniques and Innovations

Continuous Flow Synthesis

Recent advances propose using microreactors for sulfonylation, reducing reaction time to 2–4 hours and improving yield to 85%.

Biocatalytic Approaches

Preliminary studies explore lipase-mediated sulfonylation in aqueous media, though yields remain suboptimal (45–50%) .

Q & A

Q. What synthetic routes are recommended for preparing 2-[(Benzylsulfonyl)amino]benzamide with high purity?

The synthesis typically involves sulfonylation of aniline derivatives followed by coupling with benzamide precursors. Key steps include:

  • Sulfonylation : Reacting benzylsulfonyl chloride with an appropriately substituted aniline under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, with purity verified by HPLC (>95%) .
  • Yield optimization : Adjust stoichiometry of reagents and reaction time (e.g., 12–24 hours at 60°C) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity by identifying aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 317.1) .
  • Infrared (IR) Spectroscopy : Peaks at ~1300 cm1 ^{-1 } (S=O stretching) and ~1550 cm1 ^{-1 } (N-H bending) confirm functional groups .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility profiling : Test in solvents (DMSO, ethanol, buffers) using UV-Vis spectroscopy at varying pH (e.g., 2–10) .
  • Stability studies : Incubate at 25°C and 37°C for 72 hours, monitoring degradation via HPLC. Stability in aqueous solutions is often pH-dependent, with optimal storage at 4°C in anhydrous DMSO .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction yields?

  • Factorial Design : Use a 2k^k factorial approach to evaluate variables (temperature, catalyst concentration, solvent ratio). For example, varying temperature (50–70°C) and catalyst loading (5–10 mol%) can identify synergistic effects on yield .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions, reducing trial runs by 30–40% .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzamide ring to improve binding affinity to target proteins .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features using regression analysis .

Q. How should contradictory results between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic profiling : Measure bioavailability, metabolism (e.g., liver microsomal assays), and tissue distribution to identify disparities .
  • Model refinement : Use humanized cell lines or organ-on-chip systems to bridge gaps between simplified in vitro models and complex in vivo environments .

Q. What computational methods are suitable for predicting binding interactions?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., COX-2), focusing on sulfonamide interactions with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key hydrogen bonds .

Q. How can conflicting spectral data from different labs be resolved?

  • Cross-validation : Compare NMR and MS data with NIST reference spectra to detect anomalies in peak assignments .
  • Collaborative analysis : Share raw data (e.g., FID files for NMR) via cloud platforms for peer verification .

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